

Application Note and Protocol for Myristoyl Carnitine-d3 in Metabolomics

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Compound of Interest

Compound Name: *Myristoleyl carnitine-d3*

Cat. No.: *B15617598*

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Introduction

Myristoyl carnitine, a C14 acylcarnitine, is a key intermediate in the mitochondrial fatty acid β -oxidation pathway. It is formed from the conjugation of myristic acid to L-carnitine, a crucial step for the transport of long-chain fatty acids across the inner mitochondrial membrane.^{[1][2][3]} Altered levels of myristoyl carnitine and other acylcarnitines in biological fluids can serve as important biomarkers for inherited metabolic disorders, as well as complex diseases like diabetes and cardiovascular conditions.^{[1][4]}

Stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous metabolites by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response.^[5] Myristoyl carnitine-d3 (Tetradecanoyl-L-carnitine-d3) is a deuterated analog of myristoyl carnitine and is an ideal internal standard for the quantitative analysis of its unlabeled counterpart in metabolomics studies.^[6] This application note provides a detailed protocol for the quantification of myristoyl carnitine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Myristoyl carnitine-d3 as an internal standard.

Experimental Protocols

This protocol outlines a robust and sensitive method for the determination of myristoyl carnitine in plasma, adapted from established methodologies for acylcarnitine analysis.^{[2][7]}

Materials and Reagents

- Myristoyl carnitine analytical standard
- Myristoyl carnitine-d3 (Internal Standard)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ammonium acetate, LC-MS grade
- Ultrapure water
- Human plasma (or other biological matrix)

Sample Preparation

- Spiking of Internal Standard: To 50 μ L of plasma sample, add 10 μ L of a working solution of Myristoyl carnitine-d3 in methanol. The final concentration of the internal standard should be chosen based on the expected physiological range of myristoyl carnitine.
- Protein Precipitation: Add 200 μ L of ice-cold acetonitrile to the plasma sample containing the internal standard.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

- **Reconstitution:** Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- **Final Centrifugation:** Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
- **Transfer for Analysis:** Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and can be optimized for specific instrumentation.

- **Liquid Chromatography (LC) System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Mass Spectrometer (MS):** A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

Table 1: LC Parameters

Parameter	Value
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temp.	40°C
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Table 2: MS/MS Parameters (MRM Mode)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Myristoyl carnitine	372.3	85.1	100	25
Myristoyl carnitine-d3	375.3	85.1	100	25

Note: Collision energy should be optimized for the specific instrument being used.

Data Presentation

Quantitative data for Myristoyl carnitine and its deuterated internal standard are acquired in the Multiple Reaction Monitoring (MRM) mode. The precursor ion for Myristoyl carnitine is its protonated molecule $[M+H]^+$, and a common product ion resulting from collision-induced dissociation is m/z 85.1, which corresponds to the carnitine moiety.[\[8\]](#)

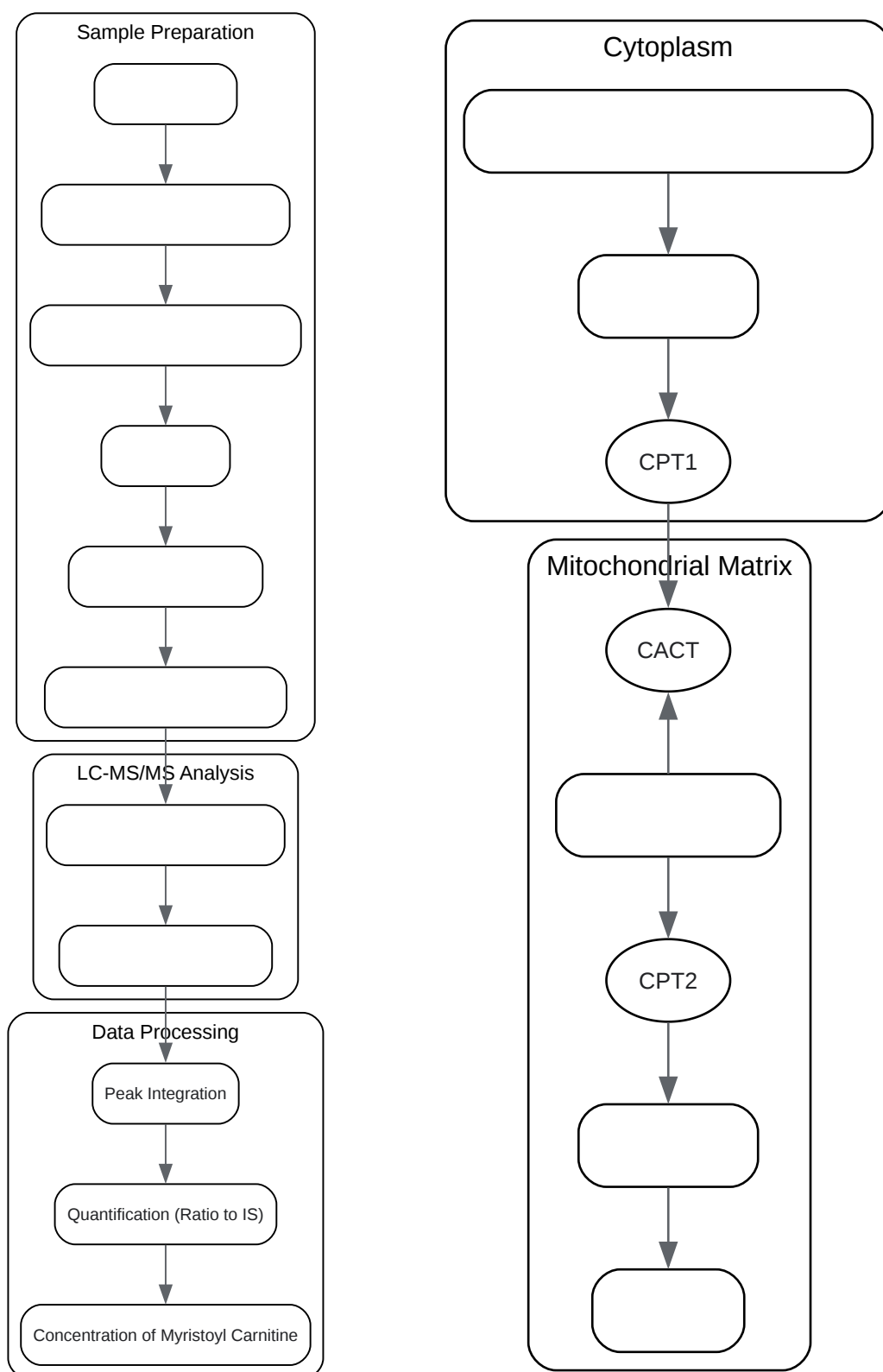
Table 3: Quantitative Data Summary

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Myristoyl carnitine	372.3	85.1
Myristoyl carnitine-d3 (IS)	375.3	85.1

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of myristoyl carnitine from plasma samples.



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